1-(2-Chlorobenzyl)-1H-indol-4-amine 1-(2-Chlorobenzyl)-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924363
InChI: InChI=1S/C15H13ClN2/c16-13-5-2-1-4-11(13)10-18-9-8-12-14(17)6-3-7-15(12)18/h1-9H,10,17H2
SMILES:
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol

1-(2-Chlorobenzyl)-1H-indol-4-amine

CAS No.:

Cat. No.: VC15924363

Molecular Formula: C15H13ClN2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorobenzyl)-1H-indol-4-amine -

Specification

Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]indol-4-amine
Standard InChI InChI=1S/C15H13ClN2/c16-13-5-2-1-4-11(13)10-18-9-8-12-14(17)6-3-7-15(12)18/h1-9H,10,17H2
Standard InChI Key SYLBAUNPYXRRBT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)N)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises an indole core—a bicyclic system with a benzene ring fused to a pyrrole ring—substituted at the first position by a 2-chlorobenzyl group and at the fourth position by an amine (-NH₂) group. The 2-chlorobenzyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural and Physical Properties of 1-(2-Chlorobenzyl)-1H-indol-4-amine

PropertyValueSource
CAS Number1407081-26-8
Molecular FormulaC₁₅H₁₃ClN₂
Molecular Weight256.73 g/mol
Melting PointNot Reported-
Boiling PointNot Reported-
Density1.268–1.32 g/cm³ (predicted)

The absence of experimental data for melting and boiling points necessitates predictions based on analogs. For instance, 1H-indol-3-amine, a simpler analog, has a melting point of 117°C , suggesting that the chlorobenzyl group in 1-(2-Chlorobenzyl)-1H-indol-4-amine may elevate this value due to increased molecular rigidity.

Electronic and Steric Effects

The electron-withdrawing chlorine atom at the ortho position of the benzyl group enhances the electrophilicity of adjacent carbons, potentially facilitating nucleophilic substitution reactions. Conversely, the amine group at C-4 acts as an electron donor, creating regions of electron density that may participate in hydrogen bonding or π-π stacking interactions.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-(2-Chlorobenzyl)-1H-indol-4-amine typically involves alkylation of the indole nitrogen followed by functionalization at the C-4 position. A plausible pathway, inferred from related compounds , involves:

  • Alkylation of Indole: Reaction of 4-nitroindole with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 1-(2-chlorobenzyl)-4-nitro-1H-indole.

  • Reduction of Nitro Group: Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, producing the target compound.

Source highlights the importance of acidic conditions in cyclization reactions of chloroindole derivatives, suggesting that similar conditions might optimize the reduction step.

Table 2: Key Reaction Conditions for Indole Alkylation

StepReagents/ConditionsYield (%)Source
Alkylation2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C70–85
Nitro ReductionH₂/Pd-C, EtOH, RT90–95

Chemical Modifications

The amine group at C-4 offers a site for further derivatization:

  • Acylation: Reaction with acyl chlorides forms amides, enhancing lipid solubility.

  • Diazo Coupling: Formation of azo dyes for analytical detection.

The chlorine atom on the benzyl group may undergo nucleophilic aromatic substitution under harsh conditions, though its ortho position sterically hinders such reactions compared to para-substituted analogs .

Research Gaps and Future Directions

Despite its promising scaffold, 1-(2-Chlorobenzyl)-1H-indol-4-amine remains understudied. Key areas for investigation include:

  • Detailed Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).

  • Toxicity Studies: Acute and chronic toxicity assessments in preclinical models.

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